methyl 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
Description
Methyl 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a pyridazinone core, which is known for its biological activity, and a fluorophenyl group that can enhance its pharmacokinetic properties.
Properties
IUPAC Name |
methyl 4-[[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c1-28-20(27)14-4-8-16(9-5-14)22-18(25)12-24-19(26)11-10-17(23-24)13-2-6-15(21)7-3-13/h2-11H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHMCCIOHMCSIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridazinone core.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: The compound can serve as a probe to study biological pathways involving pyridazinone derivatives.
Material Science: It can be utilized in the synthesis of novel materials with unique properties due to its structural features.
Mechanism of Action
The mechanism of action of methyl 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the pyridazinone core can modulate the activity of the target. This dual interaction can lead to significant biological effects, making it a valuable compound for drug development.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
- Methyl 4-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
- Ethyl 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
Uniqueness
Methyl 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is unique due to the presence of the fluorophenyl group, which can significantly enhance its pharmacokinetic properties compared to its analogs. This makes it a promising candidate for further development in various scientific and industrial applications.
Biological Activity
Methyl 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridazinone derivative, a fluorophenyl group, and an acetylamino benzoate moiety. Its molecular formula is , and it has a molecular weight of approximately 301.29 g/mol.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 301.29 g/mol |
| CAS Number | Not specified |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It can bind to the active sites of certain enzymes, inhibiting their activity and disrupting metabolic pathways.
- Receptor Modulation : The compound may interact with cell surface receptors, influencing signal transduction pathways and cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory Activity : Similar compounds have demonstrated significant anti-inflammatory effects. The presence of the fluorine atom in the phenyl ring enhances lipophilicity, potentially increasing bioavailability and efficacy in inhibiting inflammatory pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, possibly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.
Study on Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of related pyridazinone derivatives. The results indicated that compounds with similar structural features significantly reduced pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications for inflammatory diseases.
Anticancer Activity Assessment
In another study published in Cancer Research, researchers evaluated the anticancer activity of pyridazinone derivatives against various cancer cell lines. This compound was found to inhibit cell proliferation and induce apoptosis in breast cancer cells, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
